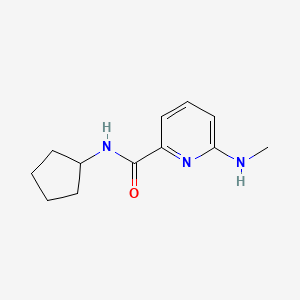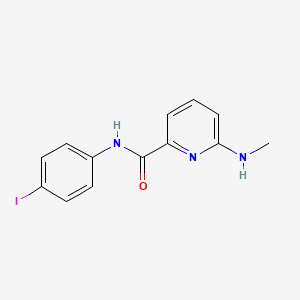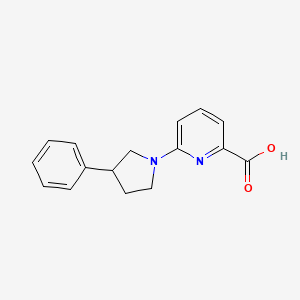![molecular formula C17H13NO B7555075 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol, also known as QEP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. QEP is a derivative of quinoline, a heterocyclic compound that is widely used in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol is not fully understood, but it is believed to act through multiple pathways. 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and has been implicated in various diseases, including cancer and metabolic disorders.
Biochemical and Physiological Effects:
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation products in cells and tissues exposed to oxidative stress. 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has also been shown to inhibit the proliferation and migration of cancer cells and induce cell cycle arrest and apoptosis. In addition, 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity and yield. 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to have low toxicity and can be used at concentrations that are well-tolerated by cells and animals. However, 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has some limitations for lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated. In addition, the optimal dosage and administration route for 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol need to be determined for different applications.
Orientations Futures
There are several future directions for 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol research. One area of interest is the development of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol derivatives with improved potency and selectivity for specific targets. Another area of interest is the evaluation of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol in animal models of various diseases, including cancer, diabetes, and neurodegenerative disorders. The potential use of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol as a therapeutic agent in humans also needs to be explored in clinical trials. In addition, the mechanism of action of 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol needs to be further elucidated to fully understand its therapeutic potential.
Méthodes De Synthèse
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol can be synthesized by reacting 2-quinolinecarboxaldehyde with phenol in the presence of a base. The resulting product is then subjected to a Wittig reaction with ethyltriphenylphosphonium bromide to yield 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol. This synthesis method has been optimized to yield 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol in high purity and yield.
Applications De Recherche Scientifique
3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to have potential therapeutic applications in various scientific research studies. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. In addition, 3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
3-[(E)-2-quinolin-2-ylethenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-16-6-3-4-13(12-16)8-10-15-11-9-14-5-1-2-7-17(14)18-15/h1-12,19H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZENAZZCHMPRHI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(E)-2-quinolin-2-ylethenyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


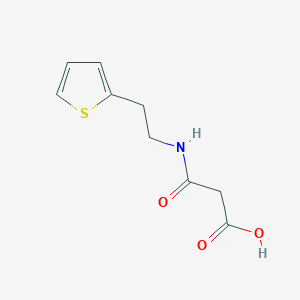

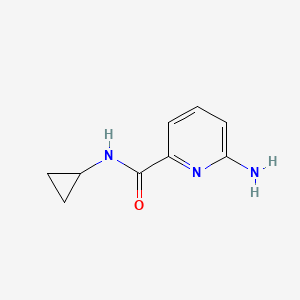
![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)
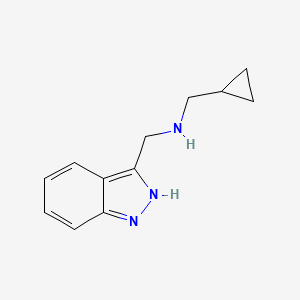
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]propanoic acid](/img/structure/B7555027.png)
![(E)-N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-2-phenylethenesulfonamide](/img/structure/B7555047.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)
![2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
